molecular formula C10H18ClNO2 B1480023 3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one CAS No. 2097992-44-2

3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one

Cat. No.: B1480023
CAS No.: 2097992-44-2
M. Wt: 219.71 g/mol
InChI Key: ULVQQXQGRRTIGC-UHFFFAOYSA-N
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Description

3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound 3-Chloro-1-(3-(methoxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one has been explored in various scientific research contexts, notably in the synthesis of biologically active compounds and the investigation of their properties. One of the studies involved the synthesis of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones, which includes structurally related compounds. These synthesized compounds were evaluated for their antimicrobial activities against human pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans, as well as for their antioxidant activities. The study found that both biological activities were present, albeit lower compared to specific beta blockers, indicating the compound's potential in the development of pharmaceuticals with antimicrobial and antioxidant properties (Čižmáriková et al., 2020).

Chemical Structure and Electrolytic Properties

Research into the chemical structure and properties of related compounds, particularly those involving methoxymethyl groups, has provided insights into their physical and electrolytic behaviors. For example, a study on the effect of substituting a methyl group with a methoxymethyl group on propylene carbonate revealed significant impacts on the compound's physical and electrolytic properties, suggesting the relevance of such structural modifications in enhancing the performance of electrolytic solutions (Nambu et al., 2013).

Catalytic and Synthetic Applications

Further investigations have been conducted into the compound's utility in catalysis and synthesis. One study detailed the preparation of ionic liquid-based Ru(II)–phosphinite compounds and their successful application in the transfer hydrogenation of various ketones, demonstrating the compound's potential as a versatile catalyst in organic synthesis. These complexes showed high efficiency in the transfer hydrogenation process, with excellent conversions up to 99%, highlighting the compound's utility in catalytic applications (Aydemir et al., 2014).

Molecular Docking and Quantum Chemical Calculations

In another domain, the compound's analogs have been the subject of molecular docking and quantum chemical calculations, aiming to understand their molecular structure, spectroscopic data, and potential biological effects. These studies are essential in drug design, providing a foundation for predicting the interactions of new compounds with biological targets and their consequent therapeutic effects (Viji et al., 2020).

Properties

IUPAC Name

3-chloro-1-[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-8-5-12(10(13)3-4-11)6-9(8)7-14-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVQQXQGRRTIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1COC)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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